molecular formula C15H14O4 B386339 4-[(4-Methoxyphenoxy)methyl]benzoic acid CAS No. 303774-32-5

4-[(4-Methoxyphenoxy)methyl]benzoic acid

Cat. No.: B386339
CAS No.: 303774-32-5
M. Wt: 258.27g/mol
InChI Key: MTYNMUPSWAZQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methoxyphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C15H14O4 It is characterized by the presence of a benzoic acid moiety substituted with a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methoxyphenoxy)methyl]benzoic acid typically involves the reaction of 4-methoxyphenol with benzyl chloride to form 4-(4-methoxyphenoxy)methylbenzene. This intermediate is then oxidized to yield the desired benzoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Methoxyphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 4-[(4-Hydroxyphenoxy)methyl]benzoic acid.

    Reduction: 4-[(4-Methoxyphenoxy)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Methoxyphenoxy)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-(4-Methoxyphenoxy)benzoic acid: Similar structure but lacks the methylene bridge.

    4-(4-Methylphenoxy)benzoic acid: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness: 4-[(4-Methoxyphenoxy)methyl]benzoic acid is unique due to the presence of the methylene bridge connecting the methoxyphenoxy group to the benzoic acid moiety. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

4-[(4-methoxyphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-6-8-14(9-7-13)19-10-11-2-4-12(5-3-11)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYNMUPSWAZQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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